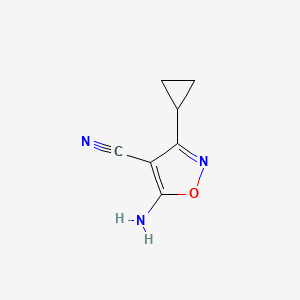

5-Amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile

Description

5-Amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a cyclopropyl group at position 3, an amino group at position 5, and a nitrile group at position 2. The cyclopropyl substituent introduces steric strain and unique electronic effects due to its conjugated, non-aromatic ring system.

Properties

IUPAC Name |

5-amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-3-5-6(4-1-2-4)10-11-7(5)9/h4H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVLPNAVMNNOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile and an oxazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of eco-friendly and cost-effective methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino group can participate in substitution reactions to introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

5-Amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it a candidate for developing drugs targeting various diseases.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, related oxazole derivatives have shown IC50 values in the nanomolar range against tumor cells, indicating potential for further development in cancer therapeutics.

- Antimicrobial Properties : Research has highlighted the effectiveness of oxazole derivatives against drug-resistant bacterial strains. In silico models have predicted that 5-amino derivatives could possess significant antibacterial activity, making them promising candidates for new antibiotic agents.

Materials Science

The compound is explored for its potential applications in materials science due to its unique chemical properties. Its ability to form stable structures can be utilized in developing new materials with specific functionalities.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, leading to innovative applications in coatings and composites .

- Sensor Development : The compound's reactivity can be harnessed in the development of chemical sensors capable of detecting specific analytes, offering advancements in environmental monitoring and safety applications .

Biological Research

The interactions of this compound with biological molecules are a focal point for ongoing research.

- Enzyme Inhibition : Studies indicate that this compound may inhibit key enzymatic pathways involved in disease progression, particularly in cancer therapy where kinase signaling is crucial for tumor growth .

- Biological Probes : Its unique structure allows it to serve as a tool for probing biological systems, facilitating the study of complex biochemical interactions .

Mechanism of Action

The mechanism of action of 5-Amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Crystallographic Features

5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

- Molecular formula : C₅H₅N₃O .

- Crystal system: Monoclinic, space group P2₁/n with lattice parameters a = 3.8779 Å, b = 18.8518 Å, c = 8.2015 Å, and β = 100.78° .

- Bonding features : DFT (B3LYP/6-311G++(d,p)) calculations align closely with experimental X-ray data, validating computational models for this class of compounds .

5-Amino-3-phenyl-1,2-oxazole-4-carbonitrile

- Molecular formula : C₁₀H₇N₃O .

- SMILES: C1=CC=C(C=C1)C2=NOC(=C2C#N)N .

- Steric effects : The bulky phenyl group likely increases steric hindrance compared to methyl or cyclopropyl derivatives, influencing reactivity and crystal packing.

5-Amino-3-(5-ethylthiophen-2-yl)-1,2-oxazole-4-carbonitrile

5-Amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile

- Its molecular formula is estimated as C₇H₇N₃O (MW: 149.15 g/mol).

Table 1: Structural Comparison of Analogues

Electronic and Quantum Chemical Properties

HOMO-LUMO Gaps and Reactivity

- Methyl derivative : DFT studies (B3LYP/6-311G++(d,p)) reveal HOMO-LUMO gaps indicative of moderate reactivity, with electron-donating methyl groups stabilizing the oxazole core .

- Thienyl derivative : The sulfur atom may lower the LUMO energy, enhancing electrophilicity compared to phenyl or cyclopropyl analogues .

- Cyclopropyl derivative: The strained ring could raise HOMO energy, increasing nucleophilic character at the amino group.

Dipole Moments

- Methyl derivative : Computed dipole moments (DFT) reflect charge distribution influenced by the methyl group’s inductive effects .

- Cyclopropyl derivative : Predicted to exhibit a higher dipole moment due to the polarizable cyclopropane ring.

Spectroscopic and Solvent Effects

- IR and NMR : For the methyl derivative, scaled IR frequencies and ¹³C/¹H-NMR shifts computed via DFT align with experimental data, establishing benchmarks for analogues .

- Solvent interactions : In acetonitrile, acetone, and DMF, N-H stretching bands red-shift due to hydrogen bonding, a trend likely applicable to cyclopropyl derivatives .

Biological Activity

5-Amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3O, indicating the presence of an amino group, a cyclopropyl group, and a carbonitrile functional group. The oxazole ring structure includes both nitrogen and oxygen atoms, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes:

- Starting Materials : Appropriate carboxylic acid derivatives and amines.

- Cyclization Reaction : The reaction is often facilitated by heating in the presence of a dehydrating agent.

- Purification : The product is purified through recrystallization or chromatography.

In industrial settings, continuous flow reactors may be employed to enhance efficiency during large-scale production .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antibacterial properties . It has been shown to interact with specific molecular targets involved in bacterial growth and replication. The compound's effectiveness against various strains of bacteria has been documented, with minimum inhibitory concentration (MIC) values indicating moderate to strong activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Oxazole derivatives, including this compound, have been reported to possess anti-inflammatory activities . Research indicates that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have shown that it may inhibit the growth of certain cancer cell lines by inducing apoptosis through various signaling pathways. For example, it has been observed to suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 5-Amino-1,3-oxazole-4-carbonitrile | Contains an amino group and oxazole | 0.88 |

| 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | Cyclopropyl group attached | 0.80 |

| 5-Amino-2-cyclopropyloxazole-4-carbonitrile | Similar oxazole structure | 0.79 |

This table highlights how the specific combination of an amino group and a cyclopropyl substituent on the oxazole ring in this compound imparts unique chemical reactivity and biological activities that differentiate it from related compounds.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Antibacterial Activity : A study evaluated its effectiveness against various bacterial strains, reporting MIC values ranging from low (indicating high potency) to moderate levels depending on the strain tested.

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cells in multiple assays, suggesting its potential as a therapeutic agent in oncology.

- Anti-inflammatory Response : Research indicated that treatment with this compound reduced inflammation markers in animal models, supporting its use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 5-amino-3-cyclopropyl-1,2-oxazole-4-carbonitrile?

- Methodology : Use single-crystal X-ray diffraction (XRD) with a Bruker APEXII CCD diffractometer, employing graphite-monochromated radiation (e.g., Mo-Kα). For structural refinement, apply the full-matrix least-squares method on , using software like SHELXL. Key parameters to report include unit cell dimensions (), space group (e.g., ), and refinement indices (, ) .

- Data Example : For the methyl-substituted analogue (5-amino-3-methyl-1,2-oxazole-4-carbonitrile), lattice parameters were , with . Similar protocols can be adapted for the cyclopropyl variant .

Q. How can spectroscopic techniques validate the molecular conformation of this compound?

- Methodology : Combine - and -NMR to confirm the cyclopropyl group’s geometry and nitrile/amine functionality. IR spectroscopy can identify characteristic stretches (e.g., at ~2200–2250 cm, NH at ~3300–3500 cm). Compare results with computational predictions (DFT) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence molecular packing compared to methyl-substituted analogues?

- Methodology : Perform comparative XRD analyses of 5-amino-3-cyclopropyl and 5-amino-3-methyl derivatives. Assess differences in intermolecular interactions (e.g., hydrogen bonding, π-stacking) using Mercury software. For the methyl analogue, the crystal packing is stabilized by N–H⋯N hydrogen bonds between oxazole rings and nitrile groups . Cyclopropyl’s bulkier structure may reduce packing efficiency, altering unit cell parameters (e.g., larger -axis).

Q. How can researchers resolve contradictions in crystallographic data between substituted oxazole derivatives?

- Methodology : Apply multi-scan absorption corrections (e.g., SADABS) during XRD data collection to minimize errors from crystal imperfections. For conflicting bond-length/angle data, use Hirshfeld surface analysis to quantify intermolecular contacts. For example, in the methyl analogue, the oxazole ring’s C–N bond lengths (1.34–1.38 Å) deviate slightly from ideal values due to conjugation with the nitrile group; similar deviations in the cyclopropyl variant should be analyzed for electronic effects .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with the methyl analogue’s reactivity—e.g., the nitrile group’s electron-withdrawing effect may enhance the oxazole ring’s susceptibility to attack at the 4-position. Validate predictions via kinetic studies (e.g., monitoring reaction rates with amines/thiols) .

Q. How can time-resolved spectroscopic methods elucidate photophysical properties of this compound?

- Methodology : Conduct transient absorption spectroscopy (TAS) to study excited-state dynamics. For the methyl analogue, the nitrile group’s electron-deficient nature may lead to charge-transfer states; cyclopropyl’s strain could further modulate these properties. Correlate results with time-dependent DFT (TD-DFT) simulations to assign spectral bands .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for substituted oxazole derivatives?

- Methodology : Standardize solvent systems (e.g., DMSO, ethanol) and temperature (25°C) for solubility tests. For conflicting results, perform Hansen solubility parameter (HSP) analysis to identify solvent compatibility. For example, cyclopropyl’s hydrophobicity may reduce aqueous solubility compared to methyl analogues, requiring polar aprotic solvents for dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.